molecular formula C28H18S2 B14226379 2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene CAS No. 570387-45-0

2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene

Cat. No.: B14226379
CAS No.: 570387-45-0
M. Wt: 418.6 g/mol
InChI Key: MWPQTEQJZRYQDX-UHFFFAOYSA-N
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Description

2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene is a complex organic compound that features a binaphthalene core with two thiophene units attached. This compound is of significant interest in the field of organic electronics due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene typically involves the reaction between [1,1’-binaphthalene]-4,4’-diamine and thiophene-2,5-dicarbaldehyde. This reaction is carried out under high-temperature polycondensation conditions . The resulting product is slightly soluble in non-protic polar solvents such as chloroform and dichloromethane .

Industrial Production Methods

While specific industrial production methods for 2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene are not well-documented, the general approach involves large-scale polycondensation reactions similar to those used in laboratory synthesis. The process would likely be optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene compounds.

Scientific Research Applications

2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene exerts its effects is primarily through its electronic properties. The compound’s π-conjugated system allows for efficient charge transport and light absorption, making it suitable for optoelectronic applications. The molecular targets and pathways involved include interactions with various electronic materials and substrates, facilitating the development of high-performance electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene is unique due to its binaphthalene core, which provides enhanced stability and electronic properties compared to simpler thiophene derivatives. This structural feature allows for improved performance in optoelectronic applications, making it a valuable compound in the development of advanced materials .

Properties

CAS No.

570387-45-0

Molecular Formula

C28H18S2

Molecular Weight

418.6 g/mol

IUPAC Name

2-[1-(2-thiophen-2-ylnaphthalen-1-yl)naphthalen-2-yl]thiophene

InChI

InChI=1S/C28H18S2/c1-3-9-21-19(7-1)13-15-23(25-11-5-17-29-25)27(21)28-22-10-4-2-8-20(22)14-16-24(28)26-12-6-18-30-26/h1-18H

InChI Key

MWPQTEQJZRYQDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C5=CC=CS5)C6=CC=CS6

Origin of Product

United States

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